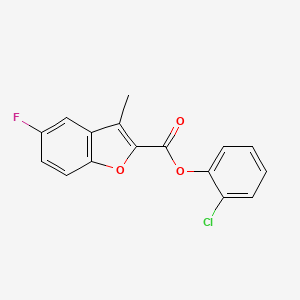

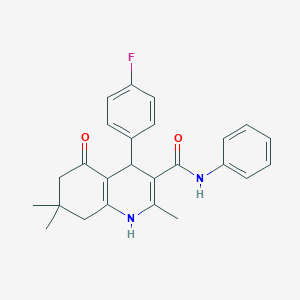

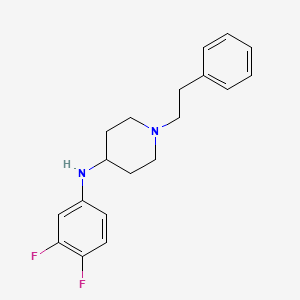

![molecular formula C13H18N2O5S B5061665 4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine](/img/structure/B5061665.png)

4-[(2-isopropyl-5-nitrophenyl)sulfonyl]morpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related morpholine compounds often involves multi-step processes including substitution reactions, nitro group reduction, and reactions with sulfonyl chlorides or chloroformates. For instance, the precursor compound 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, is synthesized through substitution and reduction processes, followed by reactions with substituted aryl sulfonyl chlorides or chloroformates to yield sulfonamides and carbamates with potential biological activity (Janakiramudu et al., 2017).

Molecular Structure Analysis

The molecular structure of similar sulfonamide compounds often exhibits significant stability and specific configurations that are crucial for their biological activities. For example, the structure of a related compound, 4-(3,4,4-trichloro-1-decylsulfanyl-2-nitro-buta-1,3-dienyl) morpholine, was elucidated through spectroscopic data, revealing a chair conformation for the morpholine ring, indicating the importance of molecular conformation in the activity and properties of these compounds (Aydinli et al., 2010).

Chemical Reactions and Properties

Sulfonamide compounds like 4-[(2-Isopropyl-5-nitrophenyl)sulfonyl]morpholine are known for their antimicrobial properties. The chemical reactions leading to the formation of these compounds often involve complex mechanisms, including sequential addition/annulation reactions, as seen in the synthesis of related 4-sulfonylquinolines and 4-nitroquinolines (Rode et al., 2017). These reactions highlight the versatility and reactivity of the nitro and sulfonyl functional groups in morpholine derivatives.

Physical Properties Analysis

The physical properties of this compound and related compounds are closely related to their molecular structures. The crystal structure analysis of similar compounds reveals the significance of conformational arrangements and intermolecular interactions in determining the physical properties such as solubility, melting points, and crystallinity (Ibiş et al., 2010).

Chemical Properties Analysis

The chemical properties of sulfonamide and morpholine derivatives are influenced by their functional groups, leading to a wide range of reactivities and applications. These compounds exhibit varying degrees of antimicrobial activity, depending on their structural modifications and the presence of specific functional groups. For instance, modifications in the morpholine ring or the introduction of sulfonyl groups can significantly impact the biological activity of these compounds (Oliveira et al., 2015).

Eigenschaften

IUPAC Name |

4-(5-nitro-2-propan-2-ylphenyl)sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O5S/c1-10(2)12-4-3-11(15(16)17)9-13(12)21(18,19)14-5-7-20-8-6-14/h3-4,9-10H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLNTKPFYFPJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

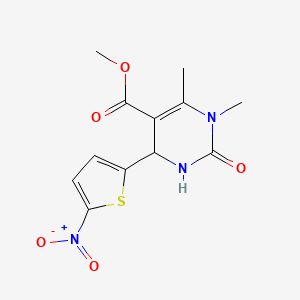

![4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5061583.png)

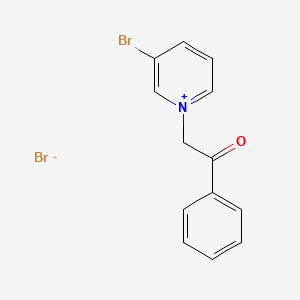

![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5061607.png)

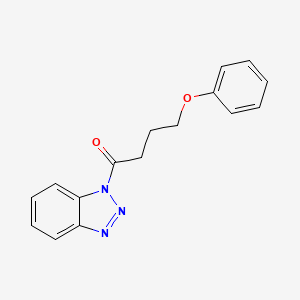

![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B5061609.png)

![4-(2-furylmethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5061616.png)

![4-[4,5-bis(4-phenoxyphenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5061646.png)